PF-06439015 mesylate
Description
PF-06439015 mesylate (chemical formula: C22H23FN6O3S · CH3SO3H) is a methanesulfonate salt of the parent compound PF-06439013. While its exact therapeutic application remains under investigation, its structural features align with compounds targeting enzymatic pathways in oncology or inflammatory diseases. Limited published data exist on its pharmacokinetics or clinical efficacy, necessitating comparative analysis with established mesylate-based drugs.
Properties
CAS No. |
1565822-20-9 |
|---|---|
Molecular Formula |
C23H25FN6O5S2 |
Molecular Weight |
548.6084 |
IUPAC Name |
(R)-2-(5-(6-amino-5-((R)-1-(5-fluoro-2-(2H-1,2,3-triazol-2-yl)phenyl)ethoxy)pyridin-3-yl)-4-methylthiazol-2-yl)propane-1,2-diol mesylate |
InChI |
InChI=1S/C22H23FN6O3S.CH4O3S/c1-12-19(33-21(28-12)22(3,31)11-30)14-8-18(20(24)25-10-14)32-13(2)16-9-15(23)4-5-17(16)29-26-6-7-27-29;1-5(2,3)4/h4-10,13,30-31H,11H2,1-3H3,(H2,24,25);1H3,(H,2,3,4)/t13-,22-;/m1./s1 |
InChI Key |
CVPQOLHPYNCJHK-RSUIGRPMSA-N |
SMILES |
O[C@H](CC1=NC(C)=C(C2=CC(O[C@@H](C3=CC(F)=CC=C3N4N=CC=N4)C)=C(N)N=C2)S1)COS(C)(=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06439015; PF 06439015; PF06439015; PF-06439015 mesylate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Nafamostat Mesylate
- Therapeutic Use : Anticoagulant during continuous kidney replacement therapy (CKRT) in critically ill patients .
- Mechanism : Serine protease inhibitor, preventing filter clotting by inhibiting thrombin and other coagulation factors.
- Key Findings: No significant dose-response relationship between 5–30 mg/hr doses and filter life during CKRT . Lacks evidence-based guidelines despite widespread use in Japan .
- Advantage : Preferred in high bleeding-risk scenarios due to short half-life and reversible inhibition .
Nelfinavir Mesylate
- Therapeutic Use : HIV-1 protease inhibitor with secondary activity against herpesviruses (HSV-1/HSV-2) and Kaposi’s sarcoma .
- Mechanism : Blocks viral particle maturation and export.
- Key Findings :
Sorafenib Mesylate
- Therapeutic Use : FDA-approved kinase inhibitor for advanced renal cancer .
- Mechanism : Targets Raf kinase, VEGF, and PDGF receptors.
- Advantage: First-line treatment for renal carcinoma with proven survival benefits .
Cetyl Tranexamate Mesylate
- Therapeutic Use : Topical agent for skin discoloration .
- Mechanism : Inhibits tyrosinase, reducing melanin synthesis.
- Key Findings :
Pharmacokinetic and Solubility Profiles
Clinical and Preclinical Data
This compound :
- Potential applications inferred from structural analogs (e.g., kinase inhibitors like sorafenib) .
Nafamostat vs. Heparin/Citrate :
- Requires comparative studies to establish superiority in CKRT .
- Current use is empirical, highlighting the need for robust clinical data .
Sorafenib Mesylate :
- Gold standard for renal cancer with a 2005 FDA approval .
Q & A
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer :
- Physiologically Based PK (PBPK) Modeling : Simulate drug distribution in virtual human populations to identify bioavailability barriers (e.g., efflux transporters). Validate with paired in vitro-in vivo extrapolation (IVIVE) .
- Tissue Microdialysis : Measure free drug concentrations in target tissues (e.g., bone marrow) to confirm therapeutic thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
